![molecular formula C20H18Cl2N2O3S2 B2359837 3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 325721-36-6](/img/structure/B2359837.png)
3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C20H18Cl2N2O3S2 and a molecular weight of 469.4. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
The synthesis of piperidine derivatives, like the compound , has been a subject of extensive research. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The target compounds were obtained in moderate to good yields by refluxing chloroacetamide derivatives with arylamines .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains two chlorine atoms, two nitrogen atoms, three oxygen atoms, and two sulfur atoms.Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Microwave-Assisted Synthesis : A study demonstrated the utility of microwave irradiation in synthesizing tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, showcasing a rapid and efficient synthetic route for complex molecules (Abdalha, El-Regal, El-Kassaby, & Ali, 2011). This method could potentially be applied to synthesize derivatives of the specified compound, enhancing the efficiency of their production.
Substituted (Benzo[b]thiophen-2-yl) Derivatives : Research into the synthesis and characterization of substituted (benzo[b]thiophen-2-yl) derivatives highlights the chemical reactivity and potential applications of benzo[b]thiophene carboxamides in developing pharmaceutical agents (Sedlák, Drabina, Lánský, & Svoboda, 2008). These studies suggest a pathway for modifying the core structure of the specified compound to explore its therapeutic potential.
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Activities : New pyridine derivatives, including those with piperidinyl and sulfonyl functionalities, have been synthesized and evaluated for their antibacterial and antifungal activities (Patel & Agravat, 2007). This suggests that derivatives of the specified compound may also hold potential for antimicrobial research.
Bioactive O-Substituted Derivatives : The synthesis of bioactive O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine demonstrates the potential for sulfonamide derivatives in developing enzyme inhibitors (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013). This research indicates that modifying the specified compound to introduce bioactive functionalities could lead to new therapeutic agents.
Glycosyl Triflate Formation for Glycosidic Linkages : A study on the use of benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates showcases the compound's utility in synthesizing complex glycosidic structures (Crich & Smith, 2001). This presents a potential application of the specified compound in the synthesis of biologically relevant glycoconjugates.
Mechanism of Action
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there will be ongoing research and development in this area.
properties
IUPAC Name |
3,6-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S2/c21-13-4-9-16-17(12-13)28-19(18(16)22)20(25)23-14-5-7-15(8-6-14)29(26,27)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNPAYUDGMFVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


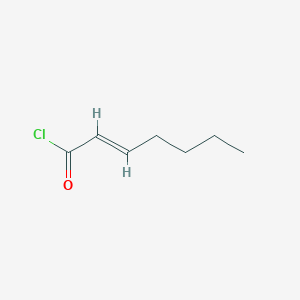
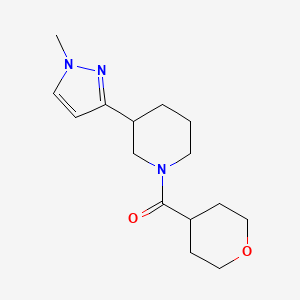
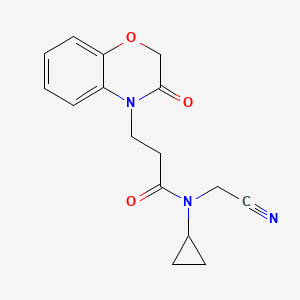
![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)
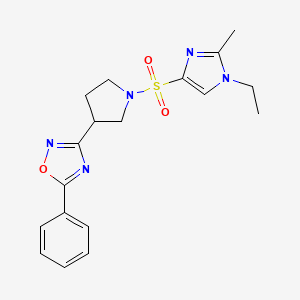
![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2359764.png)
![N-(3-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2359766.png)
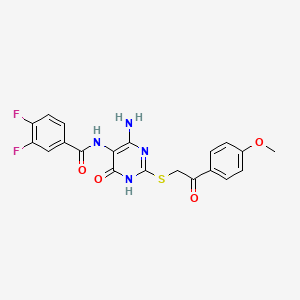

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2359772.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2359774.png)
![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)